3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its unique structure, which includes a cyano group, a cyclopropyl group, a methylsulfanyl group, and an isopropyl group attached to a pyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using reagents like diazomethane.
Methylsulfanyl Group Addition: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiolating agents.
Isopropyl Group Addition: The isopropyl group can be added via an alkylation reaction using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, cyanides, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide: Lacks the isopropyl group.
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-methylpyridine-4-carboxamide: Contains a methyl group instead of an isopropyl group.
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-ethylpyridine-4-carboxamide: Contains an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group, in particular, may influence its reactivity and interaction with molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-cyano-6-cyclopropyl-2-methylsulfanyl-N-propan-2-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-8(2)16-13(18)10-6-12(9-4-5-9)17-14(19-3)11(10)7-15/h6,8-9H,4-5H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVQPSWICMUSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC(=C1C#N)SC)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.